Azulene

Übersicht

Beschreibung

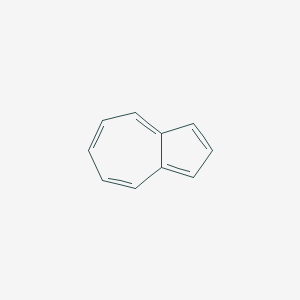

Azulene is an aromatic organic compound and an isomer of naphthalene. Unlike naphthalene, which is colorless, this compound is known for its distinctive deep blue color. The name “this compound” is derived from the Spanish word “azul,” meaning blue. This compound has a unique structure consisting of fused five-membered and seven-membered rings, which contributes to its aromatic properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Azulene can be synthesized through various methods. One common method involves the reaction of 2H-cyclohepta[b]furan-2-ones with olefins, active methylenes, enamines, and silyl enol ethers . Another method involves the aromatization of hydro derivatives, such as the Ziegler-Hafner method, which starts with cyclopentadiene and annellates the seven-membered ring .

Industrial Production Methods: Industrial production of this compound often involves the use of pyrrolidine as a reagent and continuous steam distillation and extraction for workup . This method is scalable and has been demonstrated to be effective for producing this compound in larger quantities.

Analyse Chemischer Reaktionen

Arten von Reaktionen: Azulen unterliegt verschiedenen Arten chemischer Reaktionen, darunter:

Elektrophile Substitution: Aufgrund seiner aromatischen Natur kann Azulen Friedel-Crafts-ähnliche Substitutionen eingehen.

Nucleophile Addition: Der Fünfring von Azulen ist nucleophil und kann an nucleophilen Additionsreaktionen teilnehmen.

Häufige Reagenzien und Bedingungen:

Elektrophile Substitution: Häufige Reagenzien sind Halogene und Lewis-Säuren.

Nucleophile Addition: Reagenzien wie Grignard-Reagenzien und Organolithiumverbindungen werden häufig verwendet.

Hauptprodukte:

Elektrophile Substitution: Produkte umfassen halogenierte Azulene und andere substituierte Derivate.

Nucleophile Addition: Produkte umfassen verschiedene Azulenderivate mit funktionellen Gruppen, die an den Fünfring addiert wurden.

Wissenschaftliche Forschungsanwendungen

Dermatological Uses

Azulene and its derivatives have shown promise in the treatment of dermatological conditions. Research highlights their anti-inflammatory properties, which are beneficial for managing conditions such as atopic dermatitis and other inflammatory skin diseases.

- Clinical Studies : A study involving 23 patients demonstrated that a combination of 0.02% guaithis compound with 1% ceramides significantly improved skin hydration by approximately 64% and reduced roughness by about 4% after four weeks of treatment. Additionally, itching decreased by nearly 70%, and sleep quality improved by approximately 74% among patients with atopic dermatitis .

- Mechanism of Action : this compound's anti-inflammatory effects are attributed to its ability to inhibit cyclooxygenase-2 (COX-2) and regulate cytokine secretion, which plays a crucial role in inflammatory responses .

Anticancer Properties

The potential anticancer effects of this compound derivatives are under investigation, particularly concerning their ability to target specific cancer cell lines.

- Research Findings : A series of this compound derivatives were synthesized and tested for their inhibitory effects on fms-like tyrosine kinase 3 (FLT-3), a receptor involved in leukemia development. These compounds exhibited significant cytotoxicity against pancreatic cancer cell lines while showing selectivity toward cancer cells over healthy cells .

- Case Study : In vitro studies indicated that new this compound hydrazide-hydrazones demonstrated cytotoxic effects linked to mechanisms involving mitophagy induction, suggesting their potential as selective anticancer agents .

Cosmetic Applications

This compound is widely used in cosmetic formulations due to its soothing properties and ability to enhance skin health.

- Sunscreens : The compound is incorporated into sunscreens for its photoprotective abilities, helping to absorb UV radiation and prevent skin damage. Its stability under UV exposure is an area of ongoing research to optimize its efficacy in cosmetic products .

- Anti-inflammatory Creams : this compound is frequently utilized in creams aimed at reducing redness and irritation, making it a popular ingredient for sensitive skin formulations.

Electronic Applications

Recent studies have also explored the use of this compound in electronic applications due to its unique electronic properties.

- Molecular Rectifiers : this compound's structure allows it to function as a molecular rectifier in electronic devices. The compound's non-alternant nature contributes to its potential in developing efficient electronic components .

Summary of Research Findings

The following table summarizes key findings from recent studies on this compound applications:

Conclusion and Future Directions

The research on this compound demonstrates its vast potential across various fields, particularly in medicine and cosmetics. However, challenges such as photodecomposition under UV light necessitate further investigation into the safety and long-term effects of this compound and its derivatives. Future studies should focus on optimizing formulations for enhanced stability and efficacy while exploring new therapeutic avenues.

Wirkmechanismus

Azulene exerts its effects through various mechanisms:

Anti-inflammatory Action: this compound inhibits the enzyme cyclooxygenase-2 (COX-2), which is involved in the biosynthesis of prostaglandins, key mediators of inflammation.

Anti-pepsin Action: this compound directly acts on the inflammatory gastric mucosa and suppresses inflammatory mediators.

Inhibition of Histamine Release: this compound inhibits the release of histamine, which plays a role in allergic reactions and inflammation.

Vergleich Mit ähnlichen Verbindungen

Azulen ist im Vergleich zu anderen aromatischen Verbindungen aufgrund seiner kondensierten Fünfring- und Siebenringsystemstruktur einzigartig. Zu ähnlichen Verbindungen gehören:

Naphthalin: Ein Isomer von Azulen, aber farblos und es fehlt die einzigartige Ringstruktur von Azulen.

Bicyclo[3.1.0]hexa-1,3,5-trien: Eine weitere aromatische Verbindung mit einer kondensierten Ringstruktur, aber nicht so umfassend untersucht oder eingesetzt wie Azulen.

Die einzigartige Struktur und die Eigenschaften von Azulen machen es zu einer wertvollen Verbindung in verschiedenen Bereichen der Forschung und Industrie.

Biologische Aktivität

Azulene, a unique aromatic hydrocarbon characterized by its distinct blue color, has garnered significant attention in the fields of chemistry and pharmacology due to its diverse biological activities. This article synthesizes current research findings on this compound, focusing on its therapeutic potential, mechanisms of action, and various applications in medicine.

Chemical Structure and Properties

This compound is composed of a fused bicyclic structure that contributes to its unique physicochemical properties, including lipophilicity and photostability. These characteristics enable this compound and its derivatives to interact favorably with biological membranes, enhancing their therapeutic efficacy.

1. Anti-inflammatory Properties

This compound exhibits notable anti-inflammatory effects, making it a candidate for treating various inflammatory conditions. Research indicates that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. For instance, studies have shown that this compound effectively reduces TNF-α levels without compromising cell viability .

Table 1: Summary of Anti-inflammatory Effects of this compound Derivatives

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| This compound | N/A | Inhibition of TNF-α production |

| 5,6-Bromothis compound | 10 | Stimulates pro-inflammatory cytokines |

| Guaithis compound | N/A | Broader anti-inflammatory spectrum |

2. Antimicrobial Activity

This compound and its derivatives have demonstrated antimicrobial properties against various pathogens. A study highlighted the antifungal activity of this compound-organobismuth(III) carboxylates against Saccharomyces cerevisiae, showing significant inhibition of fungal growth . Furthermore, this compound has been explored for its potential in antimicrobial photodynamic therapy.

Table 2: Antimicrobial Efficacy of this compound Derivatives

| Compound | Pathogen | Inhibition Level |

|---|---|---|

| This compound | S. cerevisiae | Significant |

| Guaithis compound | Staphylococcus aureus | Moderate |

| Chamthis compound | Escherichia coli | Low |

3. Anticancer Potential

Emerging studies suggest that this compound derivatives may possess anticancer properties. For example, certain this compound compounds have been shown to inhibit tumor necrosis factor α (TNF-α) production in cancer cells, which is crucial for tumor progression . Additionally, guaithis compound derivatives have been evaluated for antiproliferative effects against various cancer cell lines.

Case Study: Anticancer Effects of Guaithis compound Derivatives

A study conducted on guaithis compound derivatives demonstrated significant antiproliferative activity against leukemia cell lines. The most effective compounds exhibited IC50 values in the low micromolar range, indicating their potential as chemotherapeutic agents .

1. Dermatological Uses

This compound has been widely used in dermatology due to its soothing and anti-inflammatory properties. Clinical trials involving guaithis compound have shown promising results in treating atopic dermatitis. A recent study reported a 64% increase in skin moisture and a 70% reduction in itching after four weeks of treatment with a formulation containing guaithis compound .

Table 3: Clinical Outcomes from Guaithis compound Treatment

| Parameter | Baseline (%) | Post-treatment (%) |

|---|---|---|

| Skin Moisture | 30 | 64 |

| Itching Severity | 80 | 30 |

| Sleep Quality Improvement | 50 | 74 |

2. Gastroprotective Effects

Research has also indicated that this compound derivatives may be effective in treating gastric ulcers. Studies involving ethanol-induced gastric ulcer models in mice demonstrated that various this compound compounds significantly reduced ulcer indices compared to standard treatments like omeprazole .

Eigenschaften

IUPAC Name |

azulene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8/c1-2-5-9-7-4-8-10(9)6-3-1/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUFNKYGDVFVPHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=CC=C2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8 | |

| Record name | azulene | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Azulene | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

82451-56-7 | |

| Record name | Polyazulene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82451-56-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID2059770 | |

| Record name | Azulene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2059770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

275-51-4 | |

| Record name | Azulene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=275-51-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Azulene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000275514 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | azulene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89248 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Azulene | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Azulene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2059770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Azulene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.449 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AZULENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/82R6M9MGLP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.